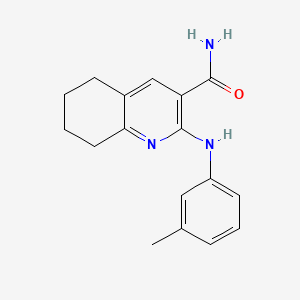
(+)-4-Carene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-4-Carene is a bicyclic monoterpene that is naturally found in the essential oils of various plants, including pine, cedar, and rosemary. It is known for its distinctive sweet and pungent aroma, which makes it a valuable component in the fragrance and flavor industries. The compound has a molecular formula of C10H16 and is characterized by its two fused cyclohexane rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-4-Carene typically involves the cyclization of geranyl pyrophosphate, a common precursor in the biosynthesis of monoterpenes. This reaction is catalyzed by specific enzymes known as terpene synthases. In a laboratory setting, the synthesis can be achieved through the cyclization of suitable precursors under acidic conditions.
Industrial Production Methods
Industrially, this compound is primarily obtained through the distillation of turpentine oil, which is a byproduct of the paper and pulp industry. The distillation process involves heating the turpentine oil to separate its components based on their boiling points. This compound is then isolated and purified through fractional distillation.
化学反応の分析
Types of Reactions
(+)-4-Carene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carenone and other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrocarene.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 4-chlorocarene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Halogenation reactions typically use halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Carenone and other oxygenated derivatives.
Reduction: Dihydrocarene.
Substitution: Halogenated carenes such as 4-chlorocarene.
科学的研究の応用
(+)-4-Carene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: Studies have shown that this compound exhibits antimicrobial and anti-inflammatory properties, making it a subject of interest in biological research.
Medicine: The compound is being investigated for its potential therapeutic effects, including its ability to alleviate respiratory conditions and reduce inflammation.
Industry: this compound is used in the production of fragrances, flavors, and as a solvent in the chemical industry.
作用機序
The mechanism of action of (+)-4-Carene involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and microbial processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase enzymes, which play a key role in the inflammatory response.
類似化合物との比較
(+)-4-Carene is structurally similar to other monoterpenes such as limonene, pinene, and myrcene. it is unique in its bicyclic structure, which imparts distinct chemical and physical properties. Compared to limonene and pinene, this compound has a higher boiling point and different reactivity patterns in chemical reactions.
List of Similar Compounds
Limonene: A monocyclic monoterpene with a citrus aroma.
Pinene: A bicyclic monoterpene found in pine resin.
Myrcene: An acyclic monoterpene with a musky aroma.
特性
CAS番号 |
13837-63-3 |
|---|---|
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC名 |
(1S,4R,6R)-4,7,7-trimethylbicyclo[4.1.0]hept-2-ene |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4-5,7-9H,6H2,1-3H3/t7-,8-,9+/m0/s1 |
InChIキー |
LGNSZMLHOYDATP-XHNCKOQMSA-N |
異性体SMILES |
C[C@@H]1C[C@@H]2[C@@H](C2(C)C)C=C1 |
正規SMILES |
CC1CC2C(C2(C)C)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


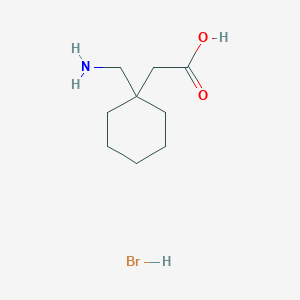
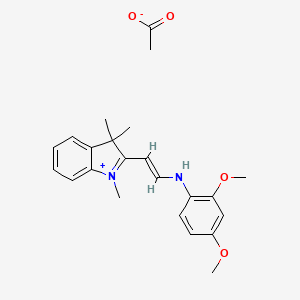

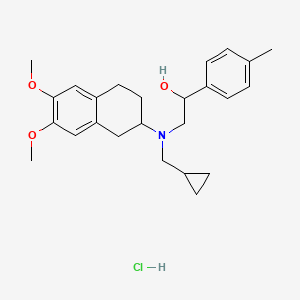
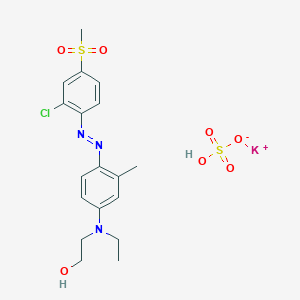

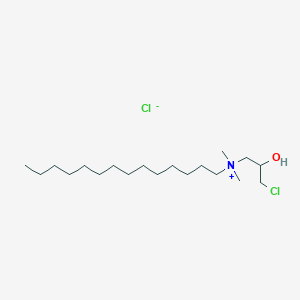
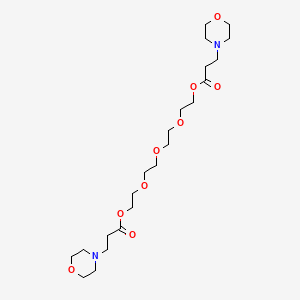


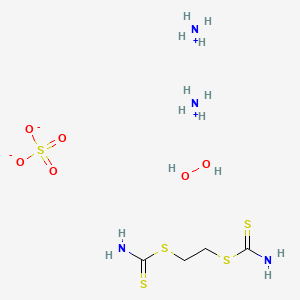
![8-(2-fluorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12776055.png)
